molecular formula C17H20Br2O3 B14947611 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B14947611
M. Wt: 432.1 g/mol
InChI Key: FSEOTGDTOQKUGQ-UHFFFAOYSA-N
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Description

6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves the bromination of a precursor compound. One common method involves the bromination of trans-stilbene to form 1,2-dibromo-1,2-diphenylethane . The reaction is carried out using bromine in the presence of a solvent such as dichloromethane. The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the product may involve recrystallization techniques using solvents like xylenes .

Chemical Reactions Analysis

Types of Reactions

6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form corresponding debrominated products.

    Oxidation Reactions: Oxidation can lead to the formation of brominated quinones or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate and chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with hydroxide ions can yield phenolic derivatives, while reduction reactions can produce debrominated hydrocarbons .

Scientific Research Applications

6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets through electrophilic addition reactions. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of bromine atoms and a pyran ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20Br2O3

Molecular Weight

432.1 g/mol

IUPAC Name

6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyloxane-2,4-dione

InChI

InChI=1S/C17H20Br2O3/c1-16(2)13(22-15(21)17(3,4)14(16)20)12(19)11(18)10-8-6-5-7-9-10/h5-9,11-13H,1-4H3

InChI Key

FSEOTGDTOQKUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C(C(C2=CC=CC=C2)Br)Br)C

Origin of Product

United States

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